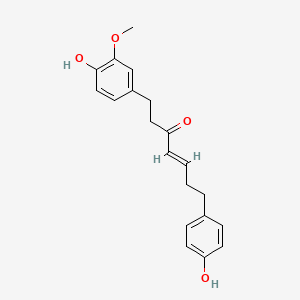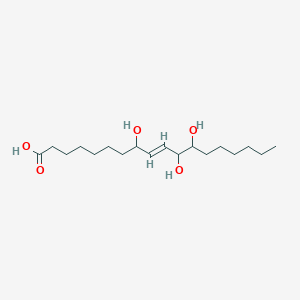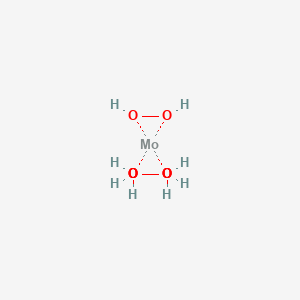
Tetraperoxidomolybdate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraperoxidomolybdate(2-) is a molybdenum coordination entity.
科学的研究の応用
Copper Chelation in Cancer Therapy
Tetraperoxidomolybdate(2-), also known as Tetrathiomolybdate (TM), has shown significant promise in cancer therapy, particularly as an anti-angiogenic agent. TM works through copper chelation and inhibition of NF-κB, demonstrating efficacy in both preclinical and animal models. Notably, it has been used in Phase I and II clinical trials for treating solid tumors, showing a favorable toxicity profile (Khan & Merajver, 2009). Brewer (2005) also highlights TM's role in reducing copper levels and its potential as an anticancer agent (Brewer, 2005).
Impact on Collagen Remodeling and Immune Response
TM's influence extends to collagen processing and immune function in the tumor microenvironment (TME). Liu et al. (2021) found that TM treatment led to decreased collagen cross-linking and altered immune responses in breast cancer, suggesting broader applications across various cancer types (Liu et al., 2021).
Therapeutic Applications Beyond Cancer
Brewer (2009) discusses TM's efficacy in treating neurologic presentations of Wilson's disease, noting its potential in combating fibrotic, inflammatory, autoimmune, and neoplastic diseases. The drug's impact on Alzheimer's disease models is also significant (Brewer, 2009).
Mechanism of Action: Inhibition of Copper Trafficking Proteins
Alvarez et al. (2010) provide insights into TM's mechanism, revealing its ability to inhibit yeast copper chaperone Atx1 by forming a complex that stabilizes a sulfur-bridged copper-molybdenum cluster, thus disrupting copper transfer to enzymes (Alvarez et al., 2010).
Use in Treating Fibrotic, Inflammatory, and Autoimmune Diseases
Brewer (2006) further elaborates on TM's application in treating various diseases, including its protective effects against diabetes in non-obese diabetic mice, suggesting its versatility in medical applications (Brewer et al., 2006).
特性
分子式 |
H8MoO8 |
|---|---|
分子量 |
232 g/mol |
IUPAC名 |
hydrogen peroxide;molybdenum |
InChI |
InChI=1S/Mo.4H2O2/c;4*1-2/h;4*1-2H |
InChIキー |
UHHMSMITSKSBPY-UHFFFAOYSA-N |
正規SMILES |
OO.OO.OO.OO.[Mo] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




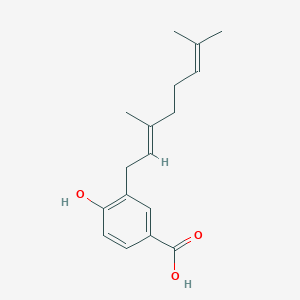

![2-[(1R,2R)-3-oxo-2-[(Z)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypent-2-enyl]cyclopentyl]acetic acid](/img/structure/B1238060.png)
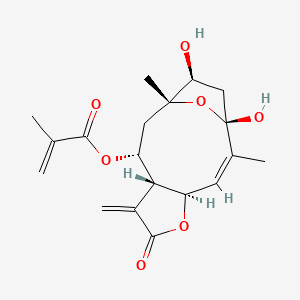

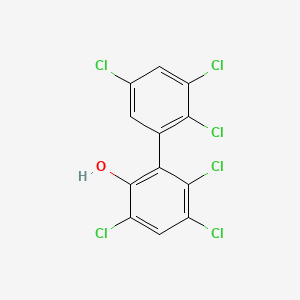
![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol](/img/structure/B1238065.png)

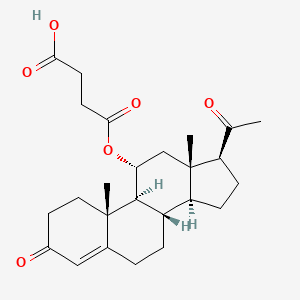
![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)
